The systematic IUPAC name for this compound is 2-(3-amino-2-hydroxyphenyl)acetic acid, reflecting the positions of the amino (C3) and hydroxyl (C2) groups relative to the acetic acid side chain attached to the benzene ring. The molecular formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol. Its structure consists of a phenyl ring substituted at positions 2 and 3 with hydroxyl and amino groups, respectively, while the acetic acid moiety (-CH₂COOH) is bonded to the C1 position (Figure 1).
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1694765-53-1 | |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| IUPAC Name | 2-(3-amino-2-hydroxyphenyl)acetic acid |
The planar phenyl ring adopts a resonance-stabilized structure, with the hydroxyl and amino groups positioned ortho to each other. This spatial arrangement facilitates intramolecular hydrogen bonding between the -OH and -NH₂ groups, potentially stabilizing the molecule in specific conformations. The acetic acid side chain introduces a chiral center at the α-carbon (C adjacent to the carboxyl group), but the compound is typically synthesized and isolated as a racemic mixture due to the lack of stereoselective synthetic routes.
The biological and physicochemical properties of phenylacetic acid derivatives are highly sensitive to substitution patterns. A comparative analysis of isomers reveals distinct differences:
The ortho-substituted isomer (target compound) exhibits unique electronic effects due to proximity of the -OH and -NH₂ groups, which influence its acidity (pKa ~4.8 for -COOH) and redox behavior.
¹H NMR (400 MHz, D₂O):
¹³C NMR:
2-(3-Amino-2-hydroxyphenyl)acetic acid exhibits complex solubility behavior that is significantly influenced by the solution pH. The compound demonstrates solubility in water primarily due to the presence of the amino group, which can undergo protonation under acidic conditions [1]. The compound's solubility is further enhanced by the presence of the carboxylic acid group, which can dissociate in alkaline conditions.
The solubility profile shows marked pH dependence, with optimal solubility observed at pH values where the compound exists in its zwitterionic form. Under acidic conditions, the amino group becomes protonated, while the carboxylic acid remains largely undissociated, resulting in a net positive charge on the molecule [2]. Conversely, under alkaline conditions, the carboxylic acid group dissociates while the amino group remains neutral, creating a net negative charge.
| Solvent System | pH | Solubility | Temperature | Reference |
|---|---|---|---|---|
| Water | 7.0 | Soluble | 25°C | [1] |
| Dimethyl sulfoxide | N/A | Slightly soluble | 25°C | [2] |
| Methanol | N/A | Slightly soluble | 25°C | [2] |
| Methanol/water (3:1) | 7-8 | Enhanced solubility | 25°C |
The compound shows enhanced solubility in methanol/water mixtures (3:1 volume ratio) compared to pure aqueous systems, which has been attributed to improved reagent solubility while minimizing hydrolysis side reactions . This solvent system provides superior performance for analytical and synthetic applications.
The thermal stability of 2-(3-Amino-2-hydroxyphenyl)acetic acid follows the general pattern observed for aromatic amino acids, with decomposition occurring rather than melting at elevated temperatures. Related compounds in the phenylglycine family demonstrate decomposition temperatures in the range of 484-573 K [4], suggesting similar thermal behavior for this compound.
| Property | Value | Method | Reference |
|---|---|---|---|
| Boiling Point | 382.6 ± 32.0°C at 760 mmHg | Predicted | [5] [6] |
| Flash Point | 185.2 ± 25.1°C | Predicted | [5] [6] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | Predicted | [5] |
| Density | 1.4 ± 0.1 g/cm³ | Predicted | [5] [6] |
Thermogravimetric analysis studies of related amino acids indicate that decomposition typically occurs through multiple pathways, including decarboxylation, deamination, and the evolution of water vapor [4]. The specific decomposition pathway for 2-(3-Amino-2-hydroxyphenyl)acetic acid likely involves the loss of carbon dioxide from the carboxylic acid group, followed by deamination and potential cyclization reactions involving the phenolic hydroxyl group.
The presence of both amino and hydroxyl substituents on the benzene ring creates additional thermal stability compared to unsubstituted phenylacetic acid derivatives. However, the ortho-relationship between the amino and hydroxyl groups may facilitate intramolecular hydrogen bonding, which could influence the decomposition temperature and mechanism.
The acid-base behavior of 2-(3-Amino-2-hydroxyphenyl)acetic acid is characterized by multiple ionizable groups, resulting in a complex titration profile with several distinct pKa values. The compound contains three potentially ionizable groups: the carboxylic acid group, the amino group, and the phenolic hydroxyl group.
| Ionizable Group | pKa Value | Temperature | Reference |
|---|---|---|---|
| Carboxylic acid | 1.82 ± 0.10 | 25°C | [2] |
| Amino group | 9.2 ± 0.3 | 25°C | Estimated |
| Phenolic hydroxyl | 10.1 ± 0.2 | 25°C | Estimated |
The carboxylic acid group exhibits the lowest pKa value, consistent with its strong acidic character. The predicted value of 1.82 ± 0.10 indicates that this group will be largely deprotonated at physiological pH values [2]. This pKa value is comparable to other α-amino acids and reflects the electron-withdrawing effect of the adjacent amino group.
The amino group pKa is estimated to be around 9.2, which is typical for aromatic amino acids where the electron-withdrawing nature of the benzene ring reduces the basicity compared to aliphatic amino acids [7] [8]. The phenolic hydroxyl group exhibits the highest pKa value, estimated at approximately 10.1, indicating that it remains largely protonated under physiological conditions.
The presence of multiple ionizable groups creates a zwitterionic species at intermediate pH values, where the carboxylic acid group is deprotonated while the amino group remains protonated. This zwitterionic form is likely the predominant species at physiological pH and contributes to the compound's solubility characteristics.
The crystallographic analysis of 2-(3-Amino-2-hydroxyphenyl)acetic acid reveals important structural features that influence its physicochemical properties. The compound exhibits a monoclinic crystal system, as commonly observed in related phenylglycine derivatives [9] [10].
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₈H₉NO₃ | X-ray diffraction | [11] [6] |
| Molecular Weight | 167.16 g/mol | Calculated | [11] [6] |
| Exact Mass | 167.058243 g/mol | Mass spectrometry | [6] |
| Space Group | Monoclinic (predicted) | Comparative analysis | [9] |
| Crystal Form | Crystalline powder | Visual inspection | [12] |
The crystal structure analysis reveals that the compound adopts a conformation where the benzene ring is essentially planar, with the amino and hydroxyl substituents positioned to allow for intramolecular hydrogen bonding [9]. The torsion angle between the acetic acid side chain and the benzene ring influences the overall molecular geometry and packing arrangement in the crystal lattice.
Intermolecular hydrogen bonding plays a crucial role in crystal packing, with the amino group, carboxylic acid group, and phenolic hydroxyl group participating in extensive hydrogen bond networks. These interactions contribute to the stability of the crystal form and influence the compound's thermal properties and solubility behavior.
The compound appears to exist primarily in a single crystalline form under standard conditions, with no evidence of significant polymorphism reported in the literature. However, the potential for polymorphic behavior exists, particularly under different crystallization conditions such as varying temperature, solvent systems, or pH conditions. The hydrogen bonding capabilities of the multiple functional groups suggest that different crystal forms could potentially be obtained through controlled crystallization processes.